

# 7-Chloro-1H-indole-4-carboxylic acid solubility data

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## Compound of Interest

Compound Name: 7-Chloro-1H-indole-4-carboxylic acid

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An In-Depth Technical Guide to the Solubility of **7-Chloro-1H-indole-4-carboxylic Acid**

## Abstract

**7-Chloro-1H-indole-4-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of pharmacologically active agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility of this compound. While specific experimental solubility data for **7-Chloro-1H-indole-4-carboxylic acid** is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive methodologies, and detailed experimental protocols required to assess its solubility profile in various solvent systems.

## Introduction to 7-Chloro-1H-indole-4-carboxylic acid

**7-Chloro-1H-indole-4-carboxylic acid**, with the Chemical Abstracts Service (CAS) number 588688-45-3, is a substituted indole derivative.<sup>[1]</sup> Its molecular structure, featuring an indole nucleus, a carboxylic acid moiety at the 4-position, and a chlorine atom at the 7-position, confers upon it a unique combination of properties that are leveraged in the synthesis of complex organic molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The carboxylic acid group

provides a handle for further chemical modifications and influences the compound's acidity and polarity. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity and pharmacokinetic profile.

A comprehensive understanding of the solubility of **7-Chloro-1H-indole-4-carboxylic acid** is critical for its effective use in drug discovery and development for several reasons:

- **Reaction Chemistry:** Solubility in organic solvents is crucial for its use as a reactant in synthetic chemistry, influencing reaction rates and yields.
- **Purification:** Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the compound and its impurities.
- **Formulation Development:** For any potential therapeutic application, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[\[2\]](#)
- **In Vitro Biological Assays:** The concentration of a compound in an assay medium is limited by its solubility, which can affect the accuracy and interpretation of experimental results.

## Physicochemical Properties and Predicted Solubility Profile

The molecular structure of **7-Chloro-1H-indole-4-carboxylic acid** provides clues to its expected solubility behavior.

Property	Value	Source
CAS Number	588688-45-3	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	195.60 g/mol	<a href="#">[3]</a>

The presence of the carboxylic acid group, a polar and ionizable functional group, suggests that the aqueous solubility of **7-Chloro-1H-indole-4-carboxylic acid** will be pH-dependent.[\[2\]](#)  
[\[4\]](#) In acidic solutions (low pH), the carboxylic acid will be protonated and thus less polar, leading to lower aqueous solubility. Conversely, in neutral to basic solutions (higher pH), the

carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and is expected to have higher aqueous solubility.<sup>[5]</sup>

The indole ring system and the chloro substituent contribute to the lipophilicity of the molecule. This suggests that the compound will likely exhibit good solubility in many organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes or toluene is expected to be low.

## Computational Solubility Prediction

In the absence of experimental data, computational models can provide useful estimates of solubility. These methods range from simple empirical rules to complex physics-based calculations and machine learning algorithms.<sup>[6][7][8][9]</sup>

- Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate a compound's structure with its solubility. These models are trained on large datasets of compounds with known solubilities.<sup>[10]</sup>
- Thermodynamic models attempt to predict solubility from fundamental physical properties like the free energy of solvation and the crystal lattice energy.<sup>[10]</sup>
- Machine learning and deep learning models have shown increasing promise in accurately predicting aqueous solubility.<sup>[11][12][13]</sup> These models can learn complex relationships between molecular features and solubility from vast datasets.

While a specific predicted solubility value for **7-Chloro-1H-indole-4-carboxylic acid** is not readily available from these models without performing the calculations, the general principles suggest a compound with limited aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

## Theoretical Framework for Solubility

### Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.<sup>[14][15][16]</sup>

- Thermodynamic Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[\[17\]](#) This is a true equilibrium value and is independent of time. The shake-flask method is the gold standard for determining thermodynamic solubility.[\[4\]](#)[\[18\]](#)
- Kinetic Solubility is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[\[18\]](#)[\[19\]](#) The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[\[14\]](#)[\[15\]](#) Kinetic solubility is often used in high-throughput screening during early drug discovery due to its speed and lower compound requirement.[\[18\]](#)[\[19\]](#)

For the purpose of this guide, which is intended to provide a thorough understanding for research and development, the focus will be on the determination of thermodynamic solubility.

## Factors Influencing Solubility

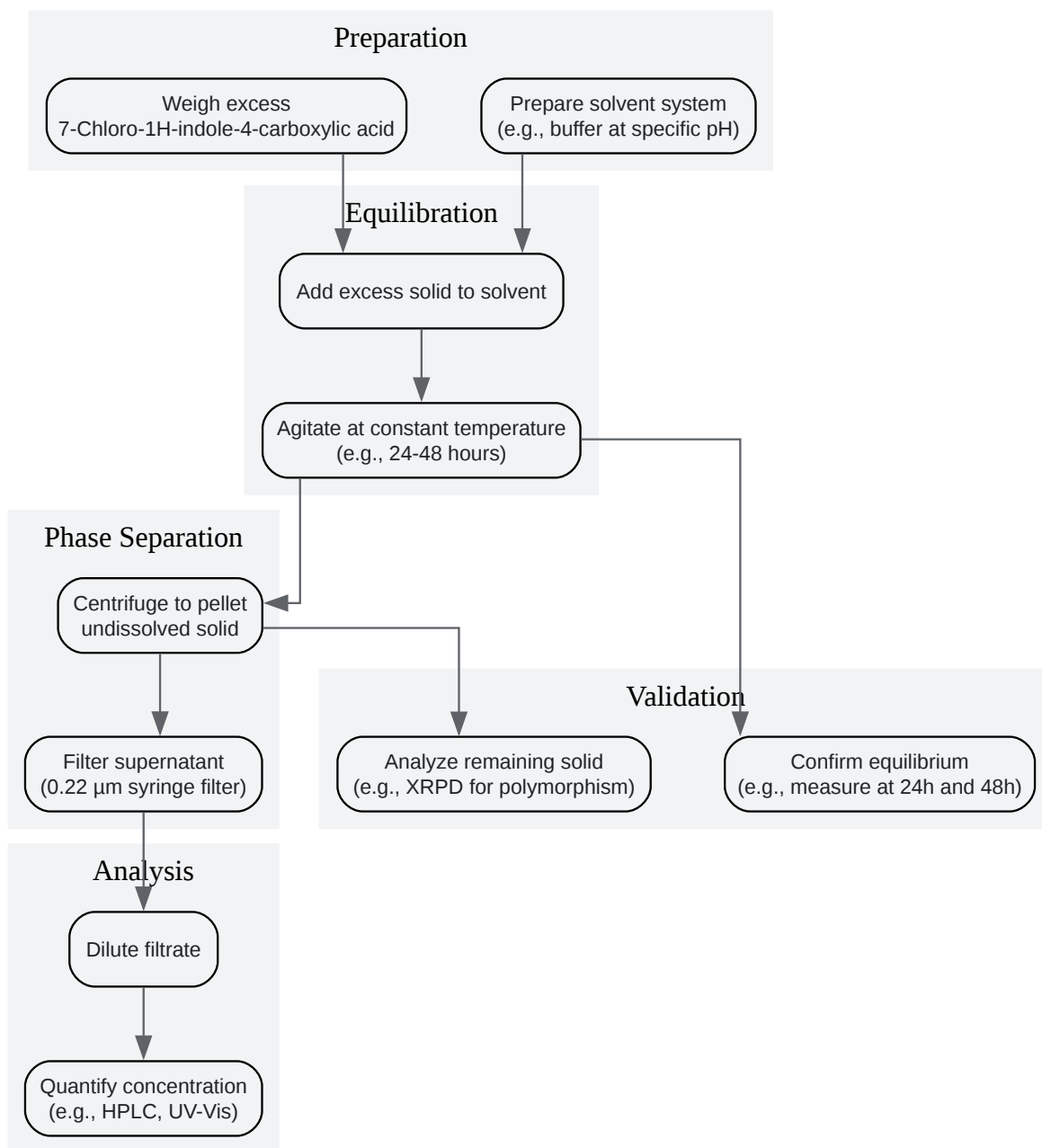
Several factors can significantly impact the solubility of **7-Chloro-1H-indole-4-carboxylic acid**:

- pH: As discussed, the ionization of the carboxylic acid group makes its aqueous solubility highly pH-dependent.[\[2\]](#)[\[4\]](#)
- Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[\[14\]](#)[\[20\]](#)
- Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[\[21\]](#) The polarity of the solvent will determine its ability to solvate the solute molecules.
- Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[\[14\]](#) The most stable polymorph will have the lowest solubility.
- Presence of Other Solutes (Salts, Co-solvents): The presence of salts can either increase or decrease solubility through the common-ion effect or changes in ionic strength.[\[4\]](#)[\[21\]](#) Co-solvents can be used to increase the solubility of poorly soluble compounds.[\[4\]](#)

## Experimental Determination of Thermodynamic Solubility

The following section details a robust, self-validating protocol for determining the thermodynamic solubility of **7-Chloro-1H-indole-4-carboxylic acid** using the shake-flask method, in line with the principles outlined in USP General Chapter <1236> Solubility Measurements.[\[17\]](#)[\[22\]](#)[\[23\]](#)

### Experimental Workflow Diagram



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Caption: Workflow for Thermodynamic Solubility Determination.

## Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic equilibrium solubility of **7-Chloro-1H-indole-4-carboxylic acid** in a given solvent system at a specified temperature.

Materials:

- **7-Chloro-1H-indole-4-carboxylic acid** (solid)
- Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringes and 0.22  $\mu\text{m}$  syringe filters (ensure filter compatibility with the solvent)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Preparation:
  - Accurately weigh an amount of **7-Chloro-1H-indole-4-carboxylic acid** that is in excess of its expected solubility and add it to a vial. A good starting point is to add enough solid to be visually present at the end of the experiment.
  - Add a precise volume of the pre-equilibrated solvent to the vial.
- Equilibration:
  - Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

- Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24 and 48 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[\[24\]](#)
- Phase Separation:
  - After equilibration, remove the vials from the shaker and allow them to stand briefly to allow larger particles to settle.
  - To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
  - Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- Analysis:
  - Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
  - Quantify the concentration of **7-Chloro-1H-indole-4-carboxylic acid** in the diluted sample using a validated analytical method (e.g., HPLC-UV with a standard curve).
- Self-Validation and Trustworthiness:
  - Confirmation of Equilibrium: The measured concentrations at different long-duration time points (e.g., 24h vs. 48h) should be consistent. If the concentration is still increasing, equilibrium has not been reached.
  - Solid Phase Analysis: It is good practice to analyze the remaining solid at the end of the experiment (e.g., by X-ray powder diffraction - XRPD) to check for any changes in the crystalline form (polymorphic transformations) during the experiment.[\[14\]](#)
  - Mass Balance: For a highly rigorous determination, the amount of dissolved and undissolved solid can be quantified to ensure mass balance.



## Conclusion

While a definitive, published solubility value for **7-Chloro-1H-indole-4-carboxylic acid** remains elusive, this guide provides a robust framework for its determination. By understanding the interplay of its physicochemical properties, leveraging predictive models for initial estimates, and meticulously applying a validated experimental protocol such as the shake-flask method, researchers can confidently and accurately characterize the solubility of this important synthetic building block. This knowledge is indispensable for advancing its application in synthetic chemistry, drug discovery, and formulation science.

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